Scientific Field: Chemistry, specifically Organic Chemistry and Catalysis.
Summary of the Application: The 9-Borabicyclo[3.3.1]nonane dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane.
Methods of Application or Experimental Procedures: The reaction involves stoichiometric reactions, kinetic studies, and Density Functional Theory (DFT) calculations.
Results or Outcomes: The use of 9-Borabicyclo[3.3.1]nonane dimer as a catalyst has opened up new possibilities for the hydroboration of carbodiimides.
Scientific Field: Organic Chemistry
Summary of the Application: The 9-Borabicyclo[3.3.1]nonane dimer is used to reductively cleave cyclic acetals and ketals to monobenzylated 1,2-diols
Results or Outcomes: The outcome of this reaction is the formation of monobenzylated 1,2-diols
Summary of the Application: The 9-Borabicyclo[3.3.1]nonane dimer is used to reduce peroxo esters to alcohols without concomitant reduction of the peroxo linkage
Results or Outcomes: The outcome of this reaction is the formation of alcohols without reduction of the peroxo linkage
9-Borabicyclo[3.3.1]nonane dimer, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. It appears as a colorless solid and is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which can easily cleave in the presence of reducible substrates, making it highly effective in various
9-Borabicyclo[3.3.1]nonane dimer is particularly known for its regioselective addition to alkenes, allowing for the formation of terminal alcohols through subsequent oxidative cleavage with hydrogen peroxide in an aqueous potassium hydroxide solution. This reaction pathway is favored due to the steric hindrance provided by the compound, which suppresses the formation of undesired 2-substituted isomers compared to traditional borane reagents . Additionally, 9-BBN can reductively cleave cyclic acetals and ketals to yield monobenzylated 1,2-diols, further showcasing its versatility in organic synthesis .
The synthesis of 9-Borabicyclo[3.3.1]nonane dimer typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the dimer in a reasonably air-stable form, allowing it to be stored and used over extended periods without significant degradation . The compound can also be commercially obtained as a solution or solid, making it accessible for various laboratory applications.
9-Borabicyclo[3.3.1]nonane dimer finds extensive applications in organic synthesis, particularly in hydroboration reactions. It is instrumental in:
Research on interaction studies involving 9-Borabicyclo[3.3.1]nonane dimer primarily focuses on its reactivity with different substrates in organic synthesis rather than biological interactions. The compound's ability to selectively react with alkenes and alkynes has been highlighted in various studies, emphasizing its effectiveness as a hydroborating agent that promotes anti-Markovnikov hydration pathways .
Several compounds share structural or functional similarities with 9-Borabicyclo[3.3.1]nonane dimer:
Compound Name | Structure Type | Unique Features |
---|---|---|
Borane | Simple boron hydride | Less sterically hindered; leads to more 2-substituted products |
Diborane | Dihydride | Highly reactive; used for different hydroboration reactions |
9-Borabicyclo[3.3.1]nonane | Bicyclic | High regioselectivity; stable under air exposure |
Tetrahydrofuran-borane complex | Complex | Solvent used for synthesizing 9-BBN |
The uniqueness of 9-Borabicyclo[3.3.1]nonane dimer lies in its steric hindrance and regioselectivity, which enhances its utility in synthetic applications compared to simpler boranes or other organoboranes.
Flammable;Irritant